molecular formula C17H22F2N2O3S B2863292 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1904409-62-6

4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2863292
CAS No.: 1904409-62-6
M. Wt: 372.43
InChI Key: FHWLKUTVIKWRDM-UHFFFAOYSA-N
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Description

4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic organic compound. It features a difluorophenyl group, a piperazine ring, and a thiopyran moiety. Compounds with such structures are often explored for their potential pharmacological properties.

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific information on the targets, it’s difficult to predict the exact pathways involved. Given the compound’s potential antifungal properties , it might interfere with the synthesis of essential components of the fungal cell, disrupting its growth and proliferation.

Pharmacokinetics

The compound’s physicochemical properties, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile . These modifications could enhance the compound’s bioavailability, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be dependent on its targets and mode of action. Given its potential antifungal properties , the compound might inhibit the growth and proliferation of fungi, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.

    Introduction of the Difluorophenyl Group: Using a halogenation reaction to introduce the difluorophenyl group.

    Formation of the Thiopyran Moiety: Utilizing sulfur-containing reagents to form the thiopyran ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The difluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Chemical Intermediates: The compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-1-(4-piperazin-1-yl)ethanone: Lacks the thiopyran moiety.

    1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone: Lacks the difluorophenyl group.

Uniqueness

The presence of both the difluorophenyl group and the thiopyran moiety in 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione might confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3S/c18-14-2-1-13(16(19)12-14)11-17(22)21-7-5-20(6-8-21)15-3-9-25(23,24)10-4-15/h1-2,12,15H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLKUTVIKWRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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